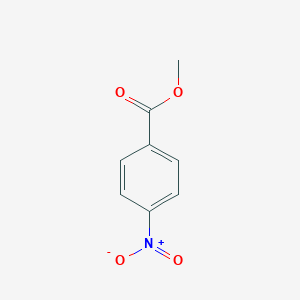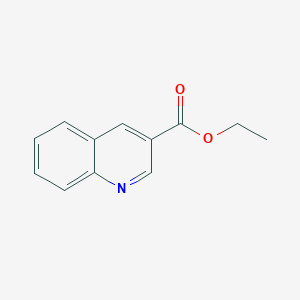![molecular formula C13H9BrS B188853 Naphtho[1,2-b]thiophene, 2-bromo-3-methyl- CAS No. 62615-34-3](/img/structure/B188853.png)
Naphtho[1,2-b]thiophene, 2-bromo-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho[1,2-b]thiophene, 2-bromo-3-methyl- is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains a thiophene ring fused with a naphthalene ring. This compound has been used in various scientific research applications due to its unique properties.
Mechanism of Action
The mechanism of action of Naphtho[1,2-b]thiophene, 2-bromo-3-methyl- is not fully understood. However, it is believed to interact with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that Naphtho[1,2-b]thiophene, 2-bromo-3-methyl- has various biochemical and physiological effects. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. Additionally, it has been shown to modulate specific signaling pathways in the body, leading to various physiological effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Naphtho[1,2-b]thiophene, 2-bromo-3-methyl- in lab experiments is its unique properties, which make it a promising material for use in various scientific research applications. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the use of Naphtho[1,2-b]thiophene, 2-bromo-3-methyl- in scientific research. One potential direction is the development of new organic electronic devices using this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including medicine and biotechnology.
In conclusion, Naphtho[1,2-b]thiophene, 2-bromo-3-methyl- is a promising compound that has gained significant attention in the field of scientific research. Its unique properties make it a promising material for use in various applications, including in the field of organic electronics. Further studies are needed to fully understand its mechanism of action and potential applications in various fields.
Synthesis Methods
The synthesis of Naphtho[1,2-b]thiophene, 2-bromo-3-methyl- involves the reaction of 2-bromo-3-methylthiophene with naphthalene in the presence of a catalyst. The reaction is carried out under specific conditions to ensure the formation of the desired compound with high yield and purity.
Scientific Research Applications
Naphtho[1,2-b]thiophene, 2-bromo-3-methyl- has been used in various scientific research applications, including in the field of organic electronics. This compound has been found to exhibit excellent charge transport properties, making it a promising material for use in organic electronic devices such as solar cells, light-emitting diodes, and field-effect transistors.
properties
CAS RN |
62615-34-3 |
|---|---|
Product Name |
Naphtho[1,2-b]thiophene, 2-bromo-3-methyl- |
Molecular Formula |
C13H9BrS |
Molecular Weight |
277.18 g/mol |
IUPAC Name |
2-bromo-3-methylbenzo[g][1]benzothiole |
InChI |
InChI=1S/C13H9BrS/c1-8-10-7-6-9-4-2-3-5-11(9)12(10)15-13(8)14/h2-7H,1H3 |
InChI Key |
WOYKXRUQGPBYOJ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C=CC3=CC=CC=C32)Br |
Canonical SMILES |
CC1=C(SC2=C1C=CC3=CC=CC=C32)Br |
Other CAS RN |
62615-34-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B188781.png)








